Methyl (1,3-benzodioxol-5-yloxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yloxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-12-10(11)5-13-7-2-3-8-9(4-7)15-6-14-8/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQQBFNVYRFVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629466 | |
| Record name | Methyl [(2H-1,3-benzodioxol-5-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184041-88-1 | |
| Record name | Methyl [(2H-1,3-benzodioxol-5-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Chemistry of Benzodioxole Derivatives
The 1,3-benzodioxole (B145889) moiety is a significant heterocyclic structure where a benzene (B151609) ring is fused to a dioxole ring. chemicalbook.com This core is present in a wide array of naturally occurring and synthetic compounds. chemicalbook.com Benzodioxole derivatives are recognized for their diverse applications, serving as crucial precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com In the pharmaceutical industry, these derivatives are investigated for a range of potential therapeutic properties, including anti-inflammatory and neuroprotective effects. chemicalbook.comontosight.ai
The versatility of the 1,3-benzodioxole scaffold stems from its unique chemical properties. The dioxole ring, with its two oxygen atoms, enriches the electron density of the aromatic system, influencing its reactivity and interaction with biological targets. chemicalbook.com This structural feature is a key reason why benzodioxole derivatives are a subject of considerable interest in medicinal chemistry. nih.govacs.org
Structural Significance of the Methyl 1,3 Benzodioxol 5 Yloxy Acetate Scaffold
The molecular structure of Methyl (1,3-benzodioxol-5-yloxy)acetate incorporates the foundational 1,3-benzodioxole (B145889) ring system. Attached to this core is a (yloxy)acetate group, which introduces an ester functionality. This combination of a rigid aromatic core and a flexible ester side chain is a common motif in the design of biologically active molecules. The specific arrangement of these functional groups in this compound dictates its physicochemical properties and potential for further chemical modifications.
Below is a data table summarizing some of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C10H10O5 |
| Molecular Weight | 210.183 g/mol |
| Exact Mass | 210.053 u |
| LogP | 0.9671 |
| Polar Surface Area (PSA) | 53.99 Ų |
Rationale for Academic Investigation into Methyl 1,3 Benzodioxol 5 Yloxy Acetate and Its Analogs
Established Synthetic Pathways to this compound
The most prominent and widely utilized method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.org This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In this specific case, the synthesis proceeds by the O-alkylation of sesamol (B190485) (1,3-benzodioxol-5-ol) with a methyl haloacetate, typically methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). nih.gov
The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group of sesamol, thereby forming the more nucleophilic phenoxide ion. Common bases employed for this purpose include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and carbonates (e.g., potassium carbonate). The choice of solvent is crucial for the success of the reaction, with polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) being frequently used to facilitate the S(_N)2 reaction mechanism. numberanalytics.com
A typical laboratory-scale synthesis involves dissolving sesamol in a suitable solvent, followed by the addition of a base. The resulting mixture is then treated with methyl chloroacetate and heated to drive the reaction to completion. One documented procedure involves stirring a mixture of sesamol, anhydrous potassium carbonate, and chloroethyl acetate (B1210297) in DMF at room temperature for 8 hours. metfop.edu.in Following the reaction, the product is typically isolated by pouring the reaction mixture into ice-cold water, which precipitates the crude product. Further purification can be achieved by recrystallization.
The following table summarizes typical reactants and conditions for the Williamson ether synthesis of this compound:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
| Sesamol | Methyl Chloroacetate | Potassium Carbonate | Acetone | Reflux |
| Sesamol | Methyl Bromoacetate | Sodium Hydroxide | DMF | Room Temp. to 60 °C |
Development of Novel and Efficient Synthetic Approaches
To address the limitations of conventional heating, such as long reaction times and potential side reactions, modern synthetic techniques have been explored for the synthesis of aryl ethers. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the Williamson ether synthesis. wikipedia.orgacs.orgsacredheart.edu Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields. wikipedia.org A tandem microwave-assisted Williamson ether synthesis has been developed for alkyl aryl ethers under solvent-free conditions using potassium carbonate as a solid base, demonstrating the potential for greener and more efficient processes. orgchemres.orgsid.ir
Phase-transfer catalysis (PTC) represents another advanced approach to the synthesis of ethers. This methodology is particularly useful for reactions involving reactants that are soluble in different immiscible phases, such as an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion into the organic phase, where it can react with the alkyl halide. This technique can lead to faster reaction rates, milder reaction conditions, and the use of less expensive and more environmentally benign solvents.
Reaction Mechanism Elucidation in this compound Synthesis
The synthesis of this compound via the Williamson ether synthesis proceeds through a well-understood S(_N)2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgyoutube.com The reaction is initiated by the deprotonation of the phenolic hydroxyl group of sesamol by a base, forming a potent nucleophile, the sesamol phenoxide ion.
This phenoxide ion then undergoes a backside attack on the electrophilic carbon atom of methyl chloroacetate. In this concerted step, the carbon-oxygen bond is formed simultaneously as the carbon-chlorine bond is broken. The transition state involves a pentacoordinate carbon atom. The inversion of stereochemistry at the electrophilic carbon is a hallmark of the S(_N)2 mechanism, although in the case of methyl chloroacetate, this is not stereochemically significant.
Computational studies, such as those using density functional theory (DFT), have been employed to investigate the mechanistic details of phenol (B47542) alkylation. nih.govacs.org These studies help in understanding the energetics of the reaction pathway, the structure of the transition state, and the factors influencing the competition between O-alkylation and potential C-alkylation side reactions. tandfonline.com For phenols, O-alkylation is generally the favored pathway under Williamson ether synthesis conditions. nih.gov
Optimization of Reaction Conditions and Process Parameters for Scalability
For the large-scale production of this compound, the optimization of reaction conditions is paramount to ensure high yield, purity, and cost-effectiveness. Key parameters that are typically optimized include the choice of reactants, base, solvent, reaction temperature, and reaction time. numberanalytics.com
Reactant and Base Selection: While both methyl chloroacetate and methyl bromoacetate can be used, the choice may depend on cost and reactivity, with the bromo derivative being more reactive but also more expensive. The selection of the base is also critical; stronger bases like sodium hydride can be used but require anhydrous conditions, whereas weaker bases like potassium carbonate are often preferred for industrial applications due to their lower cost and easier handling. numberanalytics.com
Solvent and Temperature: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. numberanalytics.com While polar aprotic solvents are effective, their high boiling points can make removal difficult. Optimization may involve exploring greener solvent alternatives or solvent-free conditions, particularly in conjunction with microwave heating. sid.ir The reaction temperature is a key parameter to control the reaction rate; however, excessively high temperatures can lead to side reactions and decomposition of the product. ontosight.ai
Process Intensification: For scalable synthesis, process intensification techniques such as continuous flow chemistry are being increasingly explored. Flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety for large-scale production. The development of robust and recyclable catalysts is also a key area of research for improving the sustainability and economics of the synthesis. tandfonline.com
The following table provides a hypothetical example of a data table that would be generated during an optimization study:
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 56 | 12 | 75 |
| 2 | K₂CO₃ (2.0) | Acetone | 56 | 8 | 82 |
| 3 | K₂CO₃ (2.0) | DMF | 25 | 12 | 85 |
| 4 | K₂CO₃ (2.0) | DMF | 60 | 4 | 92 |
This systematic optimization allows for the identification of the most efficient and economical conditions for the synthesis of this compound on an industrial scale.
Alkylation and Acylation Strategies on the Benzodioxole Moiety
The benzodioxole ring of this compound is a prime target for electrophilic substitution reactions such as alkylation and acylation, aiming to introduce new carbon-carbon bonds and functional groups. These modifications can significantly influence the molecule's steric and electronic properties.
Alkylation Reactions: Alkylation of the benzodioxole moiety, often accomplished through Friedel-Crafts alkylation, introduces alkyl groups onto the aromatic ring. The ether oxygen of the benzodioxole ring is an activating group, directing incoming electrophiles to the ortho and para positions. Theoretical studies on related sesamol derivatives have shown that alkyl substitutions, particularly at the ortho positions relative to the phenolic hydroxyl group (equivalent to the ether linkage in the title compound), can be particularly effective. researchgate.net
Acylation Reactions: Friedel-Crafts acylation is a widely used method to introduce acyl groups onto the benzodioxole ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. youtube.com The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The conditions for these reactions must be carefully controlled, as traditional Friedel-Crafts reactions can sometimes lead to the cleavage of the methylenedioxy bridge, resulting in tars. cognitoedu.org To circumvent this, milder catalysts and conditions have been explored. For instance, the acylation of 1,3-benzodioxole has been studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst, demonstrating good conversion and selectivity. wikipedia.org Polyphosphoric acid (PPA) has also been proposed as a Lewis acid for the acylation of 1,3-benzodioxole with carboxylic acids, offering an alternative to more aggressive catalysts. cognitoedu.org
The regioselectivity of these reactions is governed by the directing effects of the substituents on the benzodioxole ring. The ether linkage at the 5-position is an ortho, para-director, activating the 4- and 6-positions for electrophilic attack.
| Reaction Type | Reagents and Conditions | Key Findings |
| Friedel-Crafts Alkylation | Alkyl halides, Lewis acids | Introduces alkyl groups at positions ortho and para to the ether linkage. |
| Friedel-Crafts Acylation | Acyl chlorides/anhydrides, Lewis acids (e.g., AlCl3, PPA) | Introduces acyl groups, with potential for methylenedioxy bridge cleavage under harsh conditions. cognitoedu.org |
| Continuous Acylation | Heterogeneous recyclable catalyst | Offers a more stable and selective method for acylation of the 1,3-benzodioxole core. wikipedia.org |
Ester and Ether Linkage Modifications within the Acetate Group
Modifications to the ester and ether linkages within the acetate group of this compound provide avenues to alter the compound's polarity, stability, and potential for further functionalization.
Ester Linkage Modifications: The primary modification of the ester linkage is hydrolysis, which can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is the reverse of esterification and is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst. harvard.edu This reaction is reversible and leads to the formation of (1,3-benzodioxol-5-yloxy)acetic acid and methanol (B129727).
Base-Catalyzed Hydrolysis (Saponification): This reaction, which goes to completion, involves heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide. harvard.edu The products are the corresponding carboxylate salt and methanol. Subsequent acidification of the carboxylate salt yields (1,3-benzodioxol-5-yloxy)acetic acid. nih.gov
Transesterification is another important modification of the ester group, where the methyl group of the ester is exchanged with a different alkyl or aryl group by reacting the parent ester with an alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of ester derivatives with different properties.
Ether Linkage Modifications: The ether linkage in this compound is generally stable. However, cleavage of this bond can be achieved under harsh conditions, for instance, using strong acids like hydrobromic or hydroiodic acid. The formation of the benzodioxol-yloxy methyl group, which constitutes the ether linkage, can be accomplished through the condensation of 1,3-benzodioxol-5-ol with formaldehyde (B43269) or its equivalents in the presence of a base. youtube.com
| Modification | Reaction | Reagents and Conditions | Products |
| Ester Hydrolysis | Acid-catalyzed | Excess water, strong acid catalyst, heat | (1,3-benzodioxol-5-yloxy)acetic acid, Methanol |
| Ester Hydrolysis | Base-catalyzed (Saponification) | Strong base (e.g., NaOH, KOH), heat | Salt of (1,3-benzodioxol-5-yloxy)acetic acid, Methanol |
| Transesterification | Ester exchange | Alcohol, acid or base catalyst | New ester derivative, Methanol |
| Ether Cleavage | Bond scission | Strong acids (e.g., HBr, HI) | 1,3-benzodioxol-5-ol and a derivative of the acetate group |
Synthesis of Chiral Derivatives and Enantioselective Transformations
The introduction of chirality into the structure of this compound is a key strategy for developing derivatives with specific biological activities, as stereochemistry often plays a crucial role in molecular recognition.
While direct enantioselective transformations on this compound are not extensively reported, research on closely related 1,3-benzodioxole and sesamol derivatives highlights viable synthetic approaches. Chiral 1,3-dioxole (B15492876) scaffolds can be efficiently assembled from readily available starting materials through methods like Rh-catalyzed carbenic olefination cascades, demonstrating the potential for creating chiral centers within the core structure. cognitoedu.org
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of the benzodioxole ring. For instance, the organocatalytic asymmetric Friedel-Crafts reaction of sesamol with isatins, catalyzed by cinchona alkaloid derivatives, provides access to biologically relevant 3-aryl-3-hydroxy-2-oxindoles with high enantioselectivity. organicchemistrytutor.com Similarly, a highly efficient aza-Friedel-Crafts reaction of sesamol with aldimines has been achieved using a chiral N,N′-dioxide–scandium(III) complex as a catalyst, yielding chiral α-amino-sesamols in good yields and excellent enantioselectivities. nih.gov These methods demonstrate the feasibility of introducing chiral centers at the positions ortho to the ether linkage of the benzodioxole moiety.
Furthermore, the synthesis of chiral spiro[1,3-benzodioxole] derivatives has been accomplished via the Fisher indolization reaction, with the resulting enantiomers separated by chiral HPLC. wikipedia.org These examples underscore the potential for creating complex chiral architectures incorporating the 1,3-benzodioxole framework.
| Approach | Reaction Type | Key Features |
| Asymmetric Catalysis | Rh-catalyzed carbenic olefination cascade | Three-component modular synthesis of chiral 1,3-dioxoles. cognitoedu.org |
| Organocatalysis | Asymmetric Friedel-Crafts reaction of sesamol | Synthesis of chiral 3-aryl-3-hydroxy-2-oxindoles. organicchemistrytutor.com |
| Organocatalysis | Asymmetric aza-Friedel-Crafts reaction of sesamol | Synthesis of chiral α-amino-sesamols. nih.gov |
| Chiral Synthesis | Fisher indolization reaction | Synthesis of chiral spiro[1,3-benzodioxole] derivatives. wikipedia.org |
Introduction of Diverse Heterocyclic and Aromatic Moieties
The incorporation of diverse heterocyclic and aromatic moieties onto the this compound scaffold is a common strategy to expand its chemical space and explore new structure-activity relationships. This is often achieved through modern cross-coupling reactions.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organohalide. For instance, new 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring have been synthesized. The synthesis involves the initial preparation of a bromo-functionalized 1,3-benzodioxole derivative, which then undergoes a Suzuki-Miyaura coupling with various aryl and heterocyclic boronic acids to introduce a wide range of substituents. nih.gov
Direct Arylation: A simple and direct arylation of sesamol with aryl halides has been reported via a photoinduced reaction. cognitoedu.orgwikipedia.org This method allows for the introduction of various aryl groups at the C6 position of the sesamol ring, which is ortho to the hydroxyl group.
Synthesis of Fused Heterocycles: The 1,3-benzodioxole moiety can also serve as a building block for the synthesis of more complex heterocyclic systems. For example, benzofuran (B130515) derivatives can be synthesized from sesamol. organicchemistrytutor.com Additionally, the synthesis of 4H-chromenes, a class of oxygen-containing heterocycles, has been achieved using sesamol as a starting material. youtube.com
| Reaction Type | Key Features | Examples of Introduced Moieties |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a bromo-benzodioxole derivative with boronic acids. nih.gov | Aryl groups, Heterocyclic rings (e.g., isoxazole, pyridine) |
| Direct Arylation | Photoinduced reaction of sesamol with aryl halides. cognitoedu.orgwikipedia.org | Phenyl, substituted phenyl groups |
| Cyclization Reactions | Synthesis of benzofurans and chromenes from sesamol. youtube.comorganicchemistrytutor.com | Fused benzofuran and 4H-chromene rings |
Chemo- and Regioselective Functionalization Studies
Achieving chemo- and regioselectivity is paramount in the functionalization of a multifunctional molecule like this compound, which possesses several potential reaction sites.
Directed Ortho-Metalation: A powerful strategy for achieving high regioselectivity is directed ortho-metalation (DoM). harvard.edu In this approach, a functional group on the aromatic ring directs the deprotonation of a specific ortho position by an organolithium reagent. The resulting lithiated species can then be trapped with various electrophiles. Ether oxygens are known to be effective directing groups in DoM, suggesting that this strategy could be employed to selectively functionalize the 4-position of the benzodioxole ring in this compound.
Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. In this compound, the main functional groups are the benzodioxole ring, the ether linkage, and the ester group. The choice of reagents and reaction conditions can allow for the selective modification of one of these groups. For example, mild conditions for electrophilic aromatic substitution would likely favor reaction on the activated benzodioxole ring without affecting the ester or ether linkages. Conversely, conditions for ester hydrolysis (e.g., aqueous base) would specifically target the ester group while leaving the aromatic ring and ether bond intact.
| Reaction Type | Controlling Factor | Outcome |
| Electrophilic Aromatic Substitution | Directing effect of the ether oxygen | Substitution at the 4- and 6-positions of the benzodioxole ring. cognitoedu.orgwikipedia.orgorganicchemistrytutor.com |
| Directed Ortho-Metalation | Directing effect of the ether oxygen | Selective functionalization at the 4-position. harvard.edu |
| Ester Hydrolysis | Reaction with aqueous base | Selective cleavage of the ester group to form the corresponding carboxylic acid. |
Methyl 1,3 Benzodioxol 5 Yloxy Acetate As a Key Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds, e.g., Piperidine (B6355638) Derivatives
The 1,3-benzodioxole (B145889) moiety is a common feature in a variety of biologically active compounds. Methyl (1,3-benzodioxol-5-yloxy)acetate serves as a crucial starting material for the introduction of this key pharmacophore into more complex molecular frameworks, most notably piperidine derivatives. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.
The synthetic utility of this compound in this context lies in its straightforward conversion to key intermediates. The ester functionality can be readily reduced to the corresponding alcohol, (1,3-benzodioxol-5-yloxy)ethanol. This alcohol can then be activated, for instance, by conversion to a tosylate or mesylate, or oxidized to the corresponding aldehyde. These reactive intermediates can then participate in various carbon-carbon and carbon-nitrogen bond-forming reactions to construct the piperidine ring system.
A prominent example of a pharmacologically relevant piperidine derivative containing the 1,3-benzodioxol-5-yloxy)methyl moiety is Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. The synthesis of Paroxetine and its analogues often involves the coupling of a pre-formed piperidine core with a side chain derived from a 1,3-benzodioxole precursor. While various synthetic routes exist, the fundamental strategy often involves the introduction of the (1,3-benzodioxol-5-yloxy)methyl group at the 3-position of the piperidine ring.
The general synthetic approach can be outlined as follows:
Preparation of the Piperidine Core: A suitably substituted piperidine ring is synthesized. For instance, the synthesis of the 4-(4-fluorophenyl)piperidine (B1272349) core is a common starting point for Paroxetine analogues.
Functionalization of the Intermediate: this compound is reduced to the corresponding alcohol, which is then converted into a reactive electrophile (e.g., an alkyl halide or sulfonate).
Coupling Reaction: The functionalized piperidine core is then reacted with the electrophilic (1,3-benzodioxol-5-yloxy)methyl derivative to form the final carbon-carbon or carbon-oxygen bond, leading to the desired piperidine scaffold.
The following table summarizes the key reaction types where this compound can be employed as a precursor for piperidine synthesis:
| Reaction Type | Intermediate from this compound | Reactant on Piperidine Core | Bond Formed |
| Nucleophilic Substitution | (1,3-Benzodioxol-5-yloxy)methyl halide/sulfonate | Piperidine with a nucleophilic handle (e.g., alcohol, amine) | C-O or C-N |
| Reductive Amination | (1,3-Benzodioxol-5-yloxy)acetaldehyde | Piperidine with a primary or secondary amine | C-N |
| Wittig or Horner-Wadsworth-Emmons Reaction | (1,3-Benzodioxol-5-yloxy)methylphosphonium salt/phosphonate ester | Piperidine with a carbonyl group | C=C (followed by reduction) |
Application in Building Block Libraries for Combinatorial Chemistry
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds, which are then screened for biological activity. The success of this approach relies on the availability of versatile building blocks that can be readily incorporated into a variety of molecular scaffolds. This compound is an excellent candidate for such a building block due to its chemical tractability and the inherent biological relevance of the 1,3-benzodioxole motif.
The ester functionality of this compound provides a convenient handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides. Alternatively, the ester can be reacted with a variety of nucleophiles, or reduced to the alcohol and subsequently elaborated.
A plausible workflow for utilizing this compound in the generation of a combinatorial library is outlined below:
Scaffold Preparation: A core scaffold containing multiple points of diversity is chosen. This could be a simple aromatic ring, a heterocyclic system, or a more complex framework.
Building Block Derivatization: this compound is converted into a reactive derivative. For example, hydrolysis to (1,3-benzodioxol-5-yloxy)acetic acid allows for subsequent amide bond formation.
Parallel Synthesis: The derivatized building block is then reacted with a library of diverse reactants in a parallel fashion. For instance, the carboxylic acid derivative can be coupled with a library of commercially available amines using automated synthesis platforms.
This approach allows for the systematic exploration of the chemical space around the 1,3-benzodioxole core, leading to the generation of libraries of compounds with potential therapeutic applications.
| Library Type | Reactive Derivative of this compound | Library of Reactants | Resulting Functional Group |
| Amide Library | (1,3-Benzodioxol-5-yloxy)acetic acid | Amines | Amide |
| Ester Library | (1,3-Benzodioxol-5-yloxy)acetic acid | Alcohols | Ester |
| Ether Library | (1,3-Benzodioxol-5-yloxy)ethanol | Alkyl halides | Ether |
Role in the Synthesis of Analogs for Advanced Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a lead compound, chemists can identify the key structural features responsible for its therapeutic effects and optimize its properties. This compound serves as a valuable starting material for the synthesis of analog libraries aimed at elucidating these SARs.
The 1,3-benzodioxole ring, the ether linkage, and the acetate (B1210297) group of this compound all present opportunities for structural modification. For instance, analogs can be synthesized where the 1,3-benzodioxole ring is replaced with other bicyclic or monocyclic aromatic systems to probe the importance of this specific moiety for biological activity. Similarly, the length and nature of the linker between the aromatic ring and the terminal functional group can be varied.
A key aspect of SAR studies is to understand the impact of subtle structural changes on biological activity. For example, in the context of piperidine-based SSRIs, it has been observed that methylation of the piperidine nitrogen can significantly impact activity, in some cases leading to a complete loss of potency. This highlights the importance of the free secondary amine for interaction with the serotonin transporter.
The following table illustrates potential modifications that can be made to a scaffold derived from this compound and the corresponding SAR insights that can be gained:
| Structural Modification | Rationale for SAR Study | Potential Impact on Activity |
| Replacement of the 1,3-benzodioxole ring | To assess the importance of the methylenedioxy bridge and the overall ring system for receptor binding. | May increase or decrease binding affinity and selectivity. |
| Variation of the linker length | To optimize the distance between the aromatic core and a key interacting functional group. | Can significantly affect potency by altering the fit within the binding pocket. |
| Introduction of substituents on the aromatic ring | To explore the electronic and steric requirements of the binding site. | Can enhance potency, selectivity, or metabolic stability. |
| Modification of the terminal functional group | To identify alternative functional groups that can interact with the target protein. | May lead to improved potency, bioavailability, or altered pharmacology. |
Integration into Multi-Step Total Synthesis Pathways for Natural Products (if structurally relevant)
While not a ubiquitous building block in the total synthesis of all natural products, the (1,3-benzodioxol-5-yloxy)acetyl moiety and its derivatives can be strategically employed in the synthesis of certain classes of natural products and their analogs. The 1,3-benzodioxole ring system is found in a variety of natural products, including some lignans, alkaloids, and polyketides.
The utility of this compound in this context would depend on the specific target molecule. For natural products containing the (1,3-benzodioxol-5-yloxy)methyl substructure, this intermediate could provide a convergent and efficient route to a key fragment of the molecule.
For example, the core structure of podophyllotoxin (B1678966), a naturally occurring aryltetralin lignan (B3055560) with potent cytotoxic activity, features a 1,3-benzodioxole ring. While the direct incorporation of this compound into the total synthesis of podophyllotoxin itself may not be the most common strategy, its structural elements are highly relevant. Synthetic analogs of podophyllotoxin, designed to improve its therapeutic index, could certainly benefit from the use of such a building block.
Structure Activity Relationship Sar and Ligand Design Principles for 1,3 Benzodioxol 5 Yloxy Containing Scaffolds
Elucidation of Pharmacophoric Features within the 1,3-Benzodioxol-5-yloxy Moiety
The 1,3-benzodioxol-5-yloxy moiety is a common fragment in numerous biologically active compounds. A pharmacophore model for this scaffold describes the essential molecular features that are crucial for biological activity. researchgate.net These features arise from the unique arrangement of its atoms, which can participate in various non-covalent interactions with a biological target.
The core pharmacophoric features generally include:
Aromatic/Hydrophobic Region: The benzene (B151609) ring portion of the scaffold provides a flat, hydrophobic surface that can engage in π-π stacking, hydrophobic, and van der Waals interactions with complementary nonpolar regions of a receptor binding pocket.
Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the methylenedioxy bridge and the ether oxygen atom are key hydrogen bond acceptors. Their specific spatial arrangement allows for precise hydrogen bonding interactions with hydrogen bond donor (HBD) residues in a target protein, such as amino acids like serine, threonine, or asparagine.
Defined Spatial Geometry: The rigid nature of the fused ring system places the ether linkage and any substituents in a well-defined three-dimensional orientation. This conformational restriction is critical for presenting the other pharmacophoric features in the correct geometry for optimal receptor binding.
In many derivatives, such as the selective serotonin (B10506) reuptake inhibitor (SSRI) Paroxetine, the 1,3-benzodioxole (B145889) moiety is integral to its high-affinity binding. The moiety itself contributes to metabolic stability by being resistant to oxidative degradation, which is a valuable feature in drug design. The development of a pharmacophore model is essential for virtual screening and identifying new compounds that possess the necessary features for biological activity. researchgate.netuniv-tlemcen.dz
| Pharmacophoric Feature | Structural Component | Potential Interaction Type | Example Interacting Amino Acid Residue |
|---|---|---|---|
| Aromatic Ring | Benzene portion of the scaffold | π-π Stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Hydrogen Bond Acceptor 1 | Ether Oxygen | Hydrogen Bonding | Serine (Ser), Threonine (Thr), Asparagine (Asn) |
| Hydrogen Bond Acceptor 2 & 3 | Methylenedioxy Oxygens | Hydrogen Bonding | Arginine (Arg), Lysine (Lys) |
Positional and Substituent Effects on Biological Recognition and Target Interactions
The biological activity of ligands containing the 1,3-benzodioxol-5-yloxy scaffold can be significantly modulated by the introduction of substituents on the aromatic ring. The nature, size, and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its affinity for the target and its pharmacokinetic properties.
Electronic Effects:
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups can decrease the electron density of the aromatic ring. This can alter the strength of π-π stacking interactions and modify the pKa of nearby functional groups.
Electron-Donating Groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density. This can enhance cation-π interactions or strengthen hydrogen bonds by increasing the basicity of the ether and dioxole oxygens.
Steric Effects: The size and position of substituents are critical. Bulky groups can introduce steric hindrance, preventing the ligand from fitting optimally into a binding pocket. Conversely, in some cases, a larger substituent may be necessary to occupy a specific hydrophobic pocket, thereby increasing binding affinity. For instance, studies on benzoxazole (B165842) derivatives, which share structural similarities, have shown that substituents in specific positions are crucial for activity, while substitutions at other positions can render the compound inactive. nih.gov
| Position | Substituent Type | Example | Predicted Effect on Activity | Rationale |
|---|---|---|---|---|
| Position 4 | Small, Electron-Donating | -OCH₃ | Potentially Increases Affinity | Enhances H-bonding capability of ether oxygen without significant steric clash. |
| Position 6 | Bulky, Lipophilic | -C(CH₃)₃ | Variable; Context-Dependent | May increase affinity if a hydrophobic pocket is present, or decrease it due to steric hindrance. |
| Position 7 | Electron-Withdrawing | -Cl, -F | Potentially Increases Affinity/Metabolic Stability | Can form halogen bonds and block sites of metabolism. |
Conformational Analysis and Bioactive Conformations of Derivatives
The three-dimensional shape of a ligand, or its conformation, is paramount for its interaction with a biological target. For derivatives of Methyl (1,3-benzodioxol-5-yloxy)acetate, the flexibility is primarily determined by the rotatable bonds in the acetate (B1210297) side chain, specifically the torsion angles around the Ar-O-C and O-C-C=O bonds.
| Torsion Angle | Description | Common Conformations | Impact on Pharmacophore Presentation |
|---|---|---|---|
| τ1 (C-Ar-O-C) | Rotation around the aryl-ether bond | Typically near 0° or 180° (planar) | Positions the side chain relative to the plane of the aromatic ring. |
| τ2 (Ar-O-C-C) | Rotation around the ether oxygen-methylene bond | Gauche (±60°) and anti (180°) | Determines the distance and angle between the aromatic ring and the terminal functional group. |
| τ3 (O-C-C=O) | Rotation around the methylene-carbonyl bond | Syn-periplanar (~0°) and anti-periplanar (~180°) | Orients the carbonyl group for potential hydrogen bonding or dipolar interactions. |
Bioisosteric Replacements and Scaffold Hopping Strategies in Ligand Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, or pharmacokinetic profile while maintaining the desired biological activity. drughunter.comnih.gov A bioisostere is a functional group or molecule that has similar physical or chemical properties to the group it is replacing.
For the 1,3-benzodioxole moiety, several bioisosteric replacements can be considered:
Classical Bioisosteres: Replacing the methylenedioxy bridge (-O-CH₂-O-) with a dimethoxy (-OCH₃, -OCH₃) or ethylenedioxy (-O-CH₂-CH₂-O-) group. These changes can alter planarity, lipophilicity, and metabolic stability.
Non-Classical Bioisosteres: Replacing the entire 1,3-benzodioxole ring system with other bicyclic heterocycles like benzofuran (B130515), indole, or benzothiazole. These replacements can introduce new interaction points (e.g., H-bond donors) and significantly alter the compound's properties. For example, replacing a tetrazole moiety with a 5-oxo-1,2,4-oxadiazole has been shown to increase oral bioavailability in certain drug candidates.
Scaffold hopping is a more drastic design strategy that involves replacing the central core structure (the scaffold) of a molecule with a functionally equivalent but structurally distinct core. bhsai.org The goal is to identify new chemical series with improved properties or to escape existing patent claims. Starting from a 1,3-benzodioxol-5-yloxy-containing lead, scaffold hopping could involve replacing the benzodioxole ring with a completely different ring system, such as a substituted pyridine (B92270) or pyrimidine, that maintains the crucial 3D arrangement of the key pharmacophoric features. rsc.org This strategy often relies on computational methods to identify new scaffolds that can spatially align the necessary functional groups to mimic the binding mode of the original ligand. nih.gov
| Original Scaffold/Moiety | Potential Bioisostere | Rationale for Replacement | Potential Outcome |
|---|---|---|---|
| 1,3-Benzodioxole | 2,3-Dihydrobenzofuran | Maintain bicyclic structure, alter electronics and H-bonding. | Improved metabolic stability, altered selectivity. |
| 1,3-Benzodioxole | Indole | Introduce a hydrogen bond donor (N-H). | New receptor interactions, potential for improved potency. |
| -O-CH₂-O- Bridge | -O-CH₂-CH₂-O- Bridge | Increase flexibility and size of the second ring. | Altered conformation and fit in the binding pocket. |
| Benzene Ring | Pyridine Ring | Reduce lipophilicity, introduce H-bond acceptor (N). | Improved solubility and pharmacokinetic profile. rsc.org |
Computational Chemistry and Advanced Theoretical Investigations of Methyl 1,3 Benzodioxol 5 Yloxy Acetate
Quantum Mechanical Studies (e.g., Density Functional Theory for electronic structure, frontier orbitals, and reactivity)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of Methyl (1,3-benzodioxol-5-yloxy)acetate. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecule's ground-state geometry and analyze its electronic structure. researchgate.net
A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and the nature of intramolecular charge transfer (ICT). nih.govresearchgate.net A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.netresearchgate.net
For compounds containing the 1,3-benzodioxole (B145889) moiety, DFT studies have shown that there is often significant intramolecular charge transfer from the electron-donating benzodioxole ring system to other parts of the molecule. nih.gov The analysis of the electron density distribution in HOMO and LUMO orbitals provides insight into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks, respectively. researchgate.net This information is crucial for predicting the compound's reactivity in chemical reactions.
Table 1: Representative DFT Calculation Parameters and Results for Benzodioxole Derivatives
| Parameter | 6-(1,3-benzodioxol-5-ylmethyl)... researchgate.net | Quinoline-1,3-benzodioxole chalcone (B49325) nih.gov | 1-(1,3-Benzodioxol-5-yl)thiourea joaasr.com |
|---|---|---|---|
| DFT Functional | B3LYP | B3LYP / M062X | B3LYP |
| Basis Set | 6-311++G(d,p) | --- | 6-311++G(d,p) |
| HOMO Energy | --- | -7.32 eV | --- |
| LUMO Energy | --- | -1.61 eV | --- |
| HOMO-LUMO Gap (ΔE) | Low value indicates transfer | 5.71 eV | Discussed |
| Key Finding | Evidence of charge transfer | High kinetic stability | Analysis of electronic structure |
This table is illustrative of typical data obtained from DFT studies on related compounds.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
This compound possesses significant conformational flexibility due to several rotatable bonds, particularly around the ether linkage (-O-CH2-) and the acetate (B1210297) group (-C(O)-O-CH3). Molecular Dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of such molecules over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's dynamic behavior, preferred conformations, and the energy barriers between them.
The choice of a force field is critical for the accuracy of MD simulations. Force fields like AMBER or CHARMM are parameterized to describe the potential energy of the system as a function of atomic coordinates. In MD simulations, the effect of the environment can be modeled using either explicit solvent molecules (e.g., a box of water molecules) or an implicit solvent model, such as the Conductor-like Polarizable Continuum Model (C-PCM), which represents the solvent as a continuous medium. mdpi.com This allows for the investigation of how different solvents influence conformational preferences and molecular stability.
Conformational analysis helps identify low-energy, stable structures that are most likely to be biologically active. Studies on related flexible benzodioxole derivatives have used crystallographic data to analyze solid-state conformations, noting that even in crystals, moieties can adopt specific envelope or twisted conformations. researchgate.netresearchgate.net
In Silico Ligand-Target Docking and Scoring Methodologies to Predict Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. For this compound, docking studies can identify potential biological targets and elucidate the molecular interactions driving its binding.
The process involves placing the ligand into the binding site of a receptor in various conformations and orientations. A scoring function is then used to estimate the binding free energy for each pose, with lower scores generally indicating more favorable binding. These scoring functions account for factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.
Studies on other molecules containing the 1,3-benzodioxole scaffold have demonstrated their ability to bind to various protein targets. researchgate.netresearchgate.net For example, docking studies have revealed potential binding modes of benzodioxole derivatives to antimicrobial target proteins, helping to explain their biological activity. researchgate.net The results of these simulations can guide the design of new, more potent analogs by identifying key interactions that can be optimized.
Table 2: Illustrative Docking Targets for Benzodioxole-Containing Scaffolds
| Potential Target Class | Example Protein | Type of Interaction Predicted | Reference |
|---|---|---|---|
| Enzymes | Monoamine Oxidase A | Inhibition | researchgate.net |
| Enzymes | DNA Gyrase | Inhibition | nih.gov |
| Antimicrobial Targets | Various bacterial proteins | Binding to active sites | researchgate.net |
| Transcription Factors | STAT3 | Inhibition | nih.gov |
This table provides examples of protein targets for which ligands containing the benzodioxole scaffold have been evaluated using docking methodologies.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Structural Confirmation
Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules, which can be used to confirm experimentally determined structures. DFT calculations are widely used to predict vibrational (Infrared) spectra, Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. joaasr.com
For Infrared (IR) spectra, DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. researchgate.net The predicted wavenumbers are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This allows for the confident assignment of specific absorption bands, such as the characteristic stretches of the carbonyl (C=O) group in the acetate moiety and the C-O-C stretches of the ether and dioxole ring. researchgate.net
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.gov The theoretical chemical shifts, calculated relative to a reference standard like tetramethylsilane (B1202638) (TMS), typically show a strong linear correlation with experimental data, aiding in the assignment of complex spectra. researchgate.net
UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. nih.gov This helps to interpret the absorption bands observed experimentally, linking them to specific electronic transitions within the molecule, such as π→π* transitions in the aromatic system.
Table 3: Predicted vs. Experimental Vibrational Frequencies for a Related Benzodioxole Structure
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) Stretch | ~1650-1680 | ~1643 researchgate.net |
| Aromatic C=C Stretch | ~1570-1600 | ~1581 researchgate.net |
| Asymmetric C-O-C Stretch | ~1230-1260 | --- |
This table is a generalized representation based on data from related compounds to illustrate the correlation between predicted and experimental IR data.
Cheminformatics Analysis for Compound Library Design and Virtual Screening
Cheminformatics utilizes computational methods to analyze and organize chemical information, playing a vital role in modern drug discovery. The 1,3-benzodioxole ring is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple, often unrelated, biological targets. researchgate.net This makes it an attractive starting point for the design of compound libraries.
Cheminformatics tools can be used to enumerate a virtual library of compounds based on the this compound scaffold. This involves systematically modifying different parts of the molecule, such as the acetate group or substituents on the aromatic ring, to generate a diverse set of new, related structures.
This virtual library can then be subjected to high-throughput virtual screening. researchgate.net This process uses computational filters and docking simulations to rapidly assess the drug-likeness and potential biological activity of thousands of compounds. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated to filter for compounds with favorable pharmacokinetic profiles (ADME properties). researchgate.net The remaining compounds can then be docked against a specific biological target to identify the most promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery process. nih.gov
Advanced Analytical Methodologies for Characterization of Methyl 1,3 Benzodioxol 5 Yloxy Acetate and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of Methyl (1,3-benzodioxol-5-yloxy)acetate, providing a highly accurate measurement of its molecular mass. Unlike standard mass spectrometry, HRMS can determine the mass-to-charge ratio (m/z) to four or five decimal places. This level of precision allows for the calculation of a unique elemental formula, confirming the molecular formula of the compound (C10H10O5) and distinguishing it from other isomers. In studies of novel benzodioxole derivatives, HRMS is routinely used to confirm the identity of synthesized products by comparing the experimentally measured mass with the theoretically calculated mass. worldresearchersassociations.comresearchgate.net For instance, the difference between the calculated and found m/z values for a synthesized benzodioxole derivative was as low as 0.0002, demonstrating the technique's accuracy. worldresearchersassociations.com
In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation patterns, which serve as a molecular fingerprint and aid in structural confirmation. The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would be expected to follow predictable pathways based on its functional groups. libretexts.orgmiamioh.edu Key fragmentation processes would include:
Loss of the methoxy (B1213986) group: Cleavage of the ester can result in the loss of a methoxy radical (•OCH3) or methanol (B129727) (CH3OH).
Loss of the methoxycarbonyl group: A common fragmentation for methyl esters is the loss of the •COOCH3 radical.
Cleavage of the ether bond: The bond between the aromatic ring and the side chain oxygen can cleave, leading to fragments corresponding to the benzodioxole ring system and the acetate (B1210297) side chain.
Fragmentation of the benzodioxole ring: A characteristic fragmentation involves the loss of formaldehyde (B43269) (CH2O) from the methylenedioxy group.
Analysis of these fragments allows researchers to piece together the molecular structure, confirming the connectivity of the benzodioxole core, the ether linkage, and the methyl acetate group.
| Fragment Ion | Proposed Structure | Expected m/z | Fragmentation Pathway |
| [M - •CH3O]+ | [C9H7O4]+ | 179.0344 | Loss of methoxy radical from the ester |
| [M - •COOCH3]+ | [C8H7O2]+ | 135.0446 | Loss of the methoxycarbonyl radical |
| [C7H5O3]+ | Ion derived from the sesamol (B190485) (1,3-benzodioxol-5-ol) moiety | 137.0239 | Cleavage of the ether bond (C-O) |
| [M - CH2O]+• | Ion resulting from the loss of formaldehyde from the methylenedioxy group | 180.0423 | Retro-Diels-Alder type fragmentation of the dioxole ring |
This table presents predicted data based on known fragmentation patterns of related functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments, the precise connectivity of all atoms in this compound can be determined. mdpi.com
¹H NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound would show several characteristic signals:
A singlet around 5.9-6.1 ppm, integrating to two protons, is the hallmark of the methylenedioxy (O-CH₂-O) group. nih.govnajah.edu
The aromatic region would display signals for the three protons on the benzodioxole ring. Due to the substitution pattern, these would appear as a complex multiplet or as distinct doublet and doublet-of-doublets signals.
A singlet corresponding to the two protons of the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-CO).
A singlet integrating to three protons for the methyl group of the ester (-OCH₃).
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show ten distinct signals corresponding to each carbon atom in this compound. Key signals include:
The signal for the methylenedioxy carbon (O-CH₂-O) typically appears around 101-102 ppm. nih.gov
Signals for the six carbons of the aromatic ring.
A signal for the methylene carbon of the acetate group (-O-CH₂-CO).
The signal for the methyl carbon of the ester (-OCH₃), usually found around 52 ppm. nih.gov
A signal for the carbonyl carbon (C=O) of the ester, typically appearing in the range of 168-172 ppm. nih.gov
Purity assessment is also readily achieved with NMR. The presence of any unexpected signals in the ¹H or ¹³C NMR spectra indicates impurities. By integrating the signals of the main compound and comparing them to the integrals of impurity signals, a quantitative assessment of purity can often be made.
| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Key Correlations (HMBC) |
| -OC H₃ (Ester) | ~3.75 (s, 3H) | ~52.5 | Proton signal correlates to the carbonyl carbon (C=O) |
| -O-C H₂-C=O | ~4.60 (s, 2H) | ~67.0 | Proton signal correlates to the carbonyl and aromatic C-O carbons |
| C =O (Ester) | - | ~169.0 | Correlates to both -OC H₂- and -OC H₃ protons |
| O-C H₂-O | ~5.98 (s, 2H) | ~101.5 | Proton signal correlates to adjacent aromatic carbons |
| Aromatic C H (3 protons) | ~6.3-6.8 (m, 3H) | ~98.0, ~105.0, ~108.0 | Protons show correlations to neighboring carbons |
| Aromatic Quaternary C arbons (3 carbons) | - | ~142.0, ~144.0, ~149.0 | - |
This table presents predicted data based on published values for structurally similar 1,3-benzodioxole (B145889) derivatives. mdpi.comnih.gov
Chromatographic Techniques (e.g., HPLC-UV, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, making them ideal for both purity assessment and reaction monitoring.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for determining the purity of non-volatile compounds. The 1,3-benzodioxole moiety is a strong chromophore, meaning it absorbs UV light effectively, making detection sensitive and reliable. nih.gov For purity analysis, a sample is injected into the HPLC system, and the components are separated based on their affinity for the stationary phase (e.g., C18 silica (B1680970) gel) and the mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The output chromatogram shows peaks corresponding to each separated compound. The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com It separates components in a gaseous mobile phase and identifies them by their mass spectra. GC-MS is particularly useful for identifying trace impurities that may be present in the final product or for monitoring the progress of a synthesis reaction. mdma.ch By taking small aliquots from the reaction mixture over time, one can track the disappearance of starting material peaks and the appearance of the product peak. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize by-product formation. mdpi.com For example, in the synthesis of a benzodioxole derivative, GC was used to evaluate the reaction outcome by varying parameters like residence time and temperature. mdpi.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Derivatives
While this compound itself is a liquid or low-melting solid and may be difficult to crystallize, X-ray crystallography is a definitive technique for determining the three-dimensional structure of its solid derivatives. mkuniversity.ac.in This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise map of electron density, from which the exact position of every atom in the crystal lattice can be determined.
This technique provides unambiguous information on:
Molecular Connectivity: It confirms the bonding arrangement of atoms, corroborating the structure determined by NMR and MS.
Conformation: It reveals the exact spatial orientation of different parts of the molecule, including bond lengths, bond angles, and torsion angles. mkuniversity.ac.in
Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration (R/S) of stereocenters, which is critical in pharmaceutical applications.
Intermolecular Interactions: The analysis reveals how molecules pack in the solid state, providing insight into hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal's properties. rsc.org
Future Research Directions and Translational Opportunities
Design and Synthesis of Next-Generation Benzodioxole-Based Scaffolds
The 1,3-benzodioxole (B145889) moiety is a key structural feature in numerous biologically active compounds. nih.gov Methyl (1,3-benzodioxol-5-yloxy)acetate serves as an excellent starting material for creating more complex and potent next-generation scaffolds. Future research will likely focus on several key synthetic strategies:
Core Modification and Elaboration: The acetate (B1210297) side chain of the parent compound is a prime site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines, alcohols, or other nucleophiles to create a diverse library of amide and ester derivatives. For instance, reacting the analogous compound, methyl 2-(2H-1,3-benzodioxol-5-yl) acetate, with benzoic acid derivatives in the presence of phosphorus pentoxide yields ketoester derivatives. najah.edu This approach allows for the introduction of a wide range of functional groups and structural motifs, each potentially modulating the compound's biological activity.
Hybrid Molecule Synthesis: A promising strategy involves conjugating the benzodioxole scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. Researchers have successfully conjugated 1,3-benzodioxole derivatives with arsenical precursors to improve the anti-tumor efficiency of the latter. nih.govmdpi.com This approach could be applied to this compound, linking it to molecules with known anticancer, anti-inflammatory, or antimicrobial properties to generate novel therapeutic candidates.
Stereoselective Synthesis: Many biological targets are chiral, meaning they interact differently with stereoisomers of a drug molecule. Developing highly stereoselective synthetic methods for benzodioxole derivatives is crucial for producing enantiomerically pure compounds. A highly stereoselective, three-component method has been developed to synthesize complex spirooxindole derivatives containing a benzodioxole moiety, demonstrating the feasibility of precise stereochemical control. rsc.org
Future synthetic endeavors will aim to build libraries of these novel scaffolds, which can then be screened for a wide range of biological activities.
Exploration of Novel Biological Activities for Derivatives of the Compound
Derivatives of the benzodioxole core have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and analgesic properties. najah.edunih.gov This established bioactivity provides a strong rationale for exploring the therapeutic potential of new derivatives synthesized from this compound.
Key Areas for Biological Investigation:
| Therapeutic Area | Research Findings and Potential |
| Anti-inflammatory Activity | Benzodioxole aryl acetate and acetic acid derivatives have been synthesized and evaluated as cyclooxygenase (COX) inhibitors. Some compounds showed better selectivity for COX-2 over COX-1 compared to the standard drug Ketoprofen, suggesting potential as anti-inflammatory agents with fewer gastrointestinal side effects. nih.gov |
| Anticancer Activity | Carboxamide derivatives of benzodioxole have shown potent cytotoxic activity against various cancer cell lines, including HeLa, Caco-2, and Hep3B. najah.edu The mechanism of action for some of these derivatives is linked to the inhibition of tubulin polymerization, similar to the natural product Combretastatin A-4. najah.edu Further derivatives could be explored for their efficacy against a broader range of cancers. |
| Antioxidant Properties | Certain benzodiazepine (B76468) derivatives synthesized from benzodioxole precursors have exhibited moderate antioxidant activity by scavenging free radicals. najah.edu This opens the door to developing new antioxidants for conditions associated with oxidative stress. |
| Antidiabetic Effects | Novel benzodioxole-grafted spirooxindole pyrrolidinyl derivatives have been tested for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Potent inhibition was observed, suggesting a potential new class of antidiabetic agents. rsc.org |
| Other Activities | The broad family of benzodioxole-containing compounds has also been associated with anti-tuberculosis, anti-microbial, and anti-epileptic activities. nih.gov Systematic screening of new derivatives is warranted to uncover novel leads in these and other therapeutic areas. |
The exploration of these activities will involve high-throughput screening of compound libraries, followed by more detailed mechanistic studies for the most promising candidates.
Development of Sustainable and Green Synthetic Processes for Benzodioxole-Containing Compounds
The pharmaceutical and chemical industries are increasingly focusing on developing environmentally friendly manufacturing processes. Future research on this compound and its derivatives must prioritize sustainable and green chemistry principles.
Key strategies for greener synthesis include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
Ultrasound-Mediated Synthesis: Ultrasonic irradiation is another energy-efficient method that can enhance reaction rates and yields. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. An efficient, one-pot synthesis of 1,2,4-oxadiazole (B8745197) derivatives has been developed that proceeds without any solvent or catalyst. researchgate.net
Use of Benign Catalysts and Reagents: Replacing hazardous reagents and catalysts with safer alternatives is a core principle of green chemistry. For example, HY zeolite has been used as an efficient and recyclable catalyst for the synthesis of benzodioxoles. researchgate.net
By incorporating these approaches, the synthesis of benzodioxole-containing compounds can become more economical and environmentally responsible, facilitating their translation from the laboratory to industrial-scale production.
Integration of Chemoinformatics, High-Throughput Screening, and AI in Compound Discovery
Modern drug discovery is heavily reliant on computational tools to accelerate the identification and optimization of new drug candidates. The vast chemical space that can be generated from the this compound scaffold is ideally suited for exploration using these advanced technologies.
Chemoinformatics and Virtual Screening: Chemoinformatics uses computational methods to analyze chemical and biological data. nih.gov Virtual libraries of benzodioxole derivatives can be generated in silico and screened against computational models of biological targets. This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. intimal.edu.my
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. Synthesized libraries of benzodioxole derivatives can be subjected to HTS to quickly identify "hits" with desired biological activity.
Artificial Intelligence (AI) and Machine Learning (ML): AI is revolutionizing drug discovery by identifying complex patterns in large datasets. mdpi.com
Generative AI: Similar to language models like ChatGPT, generative AI can design entirely new molecules with desired properties. orange.com These models can be trained on existing benzodioxole structures and activity data to propose novel, optimized candidates that a human chemist might not have conceived. nih.govorange.com
Predictive Modeling: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. intimal.edu.my This allows for the early elimination of candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.
The integration of these computational approaches creates a powerful discovery engine, enabling a more rational and efficient design-synthesize-test cycle for developing new drugs based on the benzodioxole scaffold.
Contributions to Chemical Biology and Material Science through Derivatization
Beyond pharmaceuticals, derivatives of this compound have potential applications in chemical biology and material science.
Chemical Biology: The benzodioxole scaffold can be incorporated into chemical probes to study biological processes. By attaching fluorescent tags or affinity labels, derivatives can be used to visualize and identify protein targets within cells, helping to elucidate complex biological pathways. The conjugation of 1,3-benzodioxole with other molecules to track their activity provides a template for such applications. nih.gov
Material Science: The unique chemical structure of benzodioxole derivatives can be exploited to create novel materials.
Fragrances: Certain benzodioxole acetate esters, such as 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, are used as ingredients in the fragrance industry. researchgate.netnih.gov This highlights the potential for creating new aroma compounds through derivatization of the parent molecule.
Polymers and Organic Materials: The rigid, aromatic structure of the benzodioxole core could be incorporated into polymers or other organic materials to impart specific optical, electronic, or thermal properties. Further research is needed to explore these possibilities, but the versatility of the scaffold makes it an attractive building block for materials scientists.
By expanding the scope of research into these areas, the full potential of this compound as a foundational chemical entity can be realized.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
